2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate
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Overview
Description
2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its unique structure, which includes an isopropylphenyl group, a methyl group, and a t-butylthiosulfinyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate typically involves the reaction of 2-isopropylphenol with methyl isocyanate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The t-butylthiosulfinyl group is introduced through a subsequent reaction with t-butylthiosulfinyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiosulfinyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The isopropylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.
Scientific Research Applications
2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site. The thiosulfinyl group may also interact with thiol groups in proteins, leading to enzyme inhibition. These interactions disrupt normal cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
t-Butyl carbamate: A simpler carbamate used as a protecting group.
Benzyl carbamate: Another carbamate with a benzyl group, used in organic synthesis.
Fluorenylmethoxy carbamate: Used in peptide synthesis as a protecting group.
Uniqueness
2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate is unique due to its combination of functional groups, which provide specific reactivity and stability. The presence of the thiosulfinyl group adds additional chemical versatility compared to simpler carbamates.
Properties
CAS No. |
77267-62-0 |
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Molecular Formula |
C15H23NO3S2 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) N-tert-butylsulfanylsulfinyl-N-methylcarbamate |
InChI |
InChI=1S/C15H23NO3S2/c1-11(2)12-8-7-9-13(10-12)19-14(17)16(6)21(18)20-15(3,4)5/h7-11H,1-6H3 |
InChI Key |
CJDJXAMFMCVDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)S(=O)SC(C)(C)C |
Origin of Product |
United States |
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